molecular formula C23H15N3O3S B3568534 N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide

N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide

Cat. No.: B3568534
M. Wt: 413.4 g/mol
InChI Key: MKHUZHGXTGTBRO-UHFFFAOYSA-N
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Description

N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a complex organic compound that features a unique combination of fluorene, thiazole, and nitrobenzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.

    Attachment of the Fluorene Moiety: The fluorene group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a fluorene boronic acid derivative and a halogenated thiazole intermediate.

    Introduction of the Nitrobenzamide Group: The final step involves the nitration of the benzamide group, which can be achieved using a nitrating agent like nitric acid in the presence of sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

    Coupling Reactions: The fluorene moiety can undergo further functionalization through coupling reactions, such as the Heck or Sonogashira coupling.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles like halogens or nitro groups, Lewis acids as catalysts.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF).

Major Products Formed

    Reduction of Nitro Group: Formation of the corresponding amine derivative.

    Electrophilic Substitution: Introduction of various substituents on the thiazole ring.

    Coupling Reactions: Formation of extended conjugated systems with additional functional groups.

Scientific Research Applications

N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Materials Science: The compound’s unique structure makes it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It can be used as a probe to study biological processes, such as enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(9H-Fluoren-9-yl)-2-[(5-(1-phenoxyethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
  • N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-3’,3’,4’,7’-tetramethyl-2’,3’-dihydrospiro[fluorene-9,1’-indene]-2-amine

Uniqueness

N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide is unique due to its combination of fluorene, thiazole, and nitrobenzamide moieties, which confer distinct electronic and steric properties. This makes it particularly suitable for applications in organic electronics and as a versatile scaffold in drug design.

Properties

IUPAC Name

N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O3S/c27-22(14-5-8-18(9-6-14)26(28)29)25-23-24-21(13-30-23)16-7-10-20-17(12-16)11-15-3-1-2-4-19(15)20/h1-10,12-13H,11H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHUZHGXTGTBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C4=CSC(=N4)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide
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N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide
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N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide
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N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide
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N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide
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N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide

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